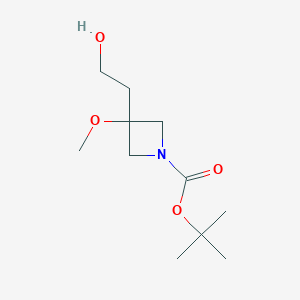

Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRFTYJCJXUXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The tert-butyl group is then introduced through a tert-butoxycarbonylation reaction, and the methoxy group is added via methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted azetidines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate

- CAS No.: 152537-03-6

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Key Features : The compound contains a substituted azetidine ring with a tert-butoxycarbonyl (Boc) protecting group, a 2-hydroxyethyl substituent, and a methoxy group at the 3-position.

Physical Properties :

- Boiling Point : 287.4 ± 13.0 °C (predicted)

- Density : 1.092 ± 0.06 g/cm³ (predicted)

- Storage : Stable under inert gas (nitrogen/argon) at 2–8°C .

Comparison with Structural Analogs

Substituent Variations and Structural Differences

Physicochemical Properties

Reactivity and Functionalization Potential

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and preliminary toxicity assessments.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO3, with a molecular weight of 201.26 g/mol. The compound features a tert-butyl group, a methoxy group, and an azetidine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 152537-03-6 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antimicrobial Properties

Recent studies have indicated that compounds containing the azetidine structure exhibit promising antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated efficacy against various pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .

- Clostridium difficile : Some derivatives have also been effective against C. difficile, indicating potential for treating infections caused by this pathogen .

- Candida albicans : Antifungal activities were noted in related compounds against fluconazole-resistant strains, with MIC values ranging from 4 to 16 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies of related azetidine derivatives reveal critical insights into how modifications affect biological activity:

- The presence of the tert-butyl group enhances hydrophobicity and membrane penetration, which is crucial for antimicrobial efficacy.

- Variations in the side chains significantly influence the compound's ability to interact with bacterial cell walls and evade metabolic degradation .

Toxicity Profile

Preliminary toxicity assessments are essential for evaluating the safety of new compounds. In studies involving MCF-7 cells, a notable derivative displayed high tolerance levels even at concentrations up to 32 μg/mL, suggesting favorable safety profiles for further development .

Case Study: Antimicrobial Efficacy

A recent investigation into a series of phenylthiazole compounds, which share structural similarities with this compound, revealed significant antimicrobial activity. For example:

- Compound 20 demonstrated potent activity against MRSA with an MIC of 4 μg/mL.

- The study highlighted that modifications to the nitrogenous side chains could enhance efficacy against multiple pathogens while maintaining low toxicity .

Research Findings on Metabolism

Metabolic simulations using PK-Sim software indicated that certain derivatives possess enhanced stability and longer half-lives compared to lead compounds. This suggests that structural features of this compound may confer similar advantages in pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.